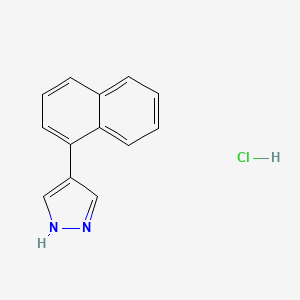

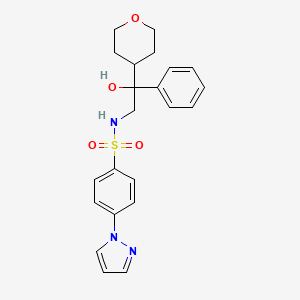

![molecular formula C22H22N6O2S B2468881 N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1428351-84-1](/img/structure/B2468881.png)

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a phthalazine ring and a thiadiazole ring, both of which are heterocyclic compounds that often appear in medicinal chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific substituents and their positions on the rings.Molecular Structure Analysis

The structure of the compound would be characterized by the pyrrolidine ring and its derivatives, including the phthalazine and thiadiazole rings . The stereochemistry of the molecule would be determined by the spatial orientation of substituents on the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and their reactivity. For example, the amide bond could participate in hydrogen bond interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the pyrrolidine ring could contribute to the three-dimensional coverage of the molecule due to the non-planarity of the ring .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The presence of the pyrrolidine and benzothiadiazole moieties enhances its binding affinity to cancer-related targets, making it a promising candidate for developing new anticancer therapies .

Antiviral Applications

The structural features of this compound, particularly the benzothiadiazole core, have been explored for antiviral activity. It has demonstrated efficacy against various viral strains by interfering with viral replication processes, suggesting its potential as a broad-spectrum antiviral agent .

Neuroprotective Agents

Research indicates that this compound may have neuroprotective properties. The pyrrolidine ring is known for its role in modulating neurotransmitter systems, which could help in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antibacterial and Antifungal Activities

The compound’s unique structure allows it to interact with bacterial and fungal enzymes, inhibiting their growth. Studies have shown its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for new antimicrobial agents .

Drug Delivery Systems

The compound’s chemical structure allows it to be used in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents, improving their efficacy and reducing side effects.

These applications highlight the versatility and potential of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Pyrrolidine in Drug Discovery A brief review of the biological potential of indole derivatives Neuroprotective Agents Antibacterial and Antifungal Activities : Anti-inflammatory Properties : Enzyme Inhibition : Photodynamic Therapy : Drug Delivery Systems

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c29-21(15-7-8-18-19(13-15)26-31-25-18)23-14-20-16-5-1-2-6-17(16)22(30)28(24-20)12-11-27-9-3-4-10-27/h1-2,5-8,13H,3-4,9-12,14H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOACRWNFHABIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

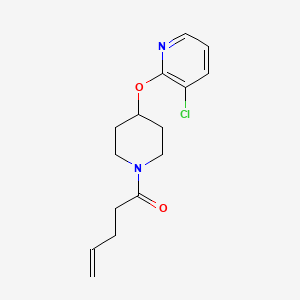

![1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2468802.png)

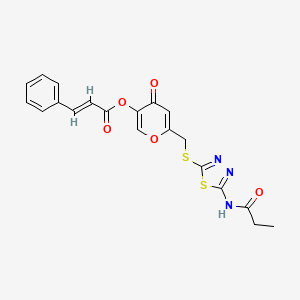

![(4-Chloro-2-methylphenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2468804.png)

![1-[1-(Trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2468807.png)

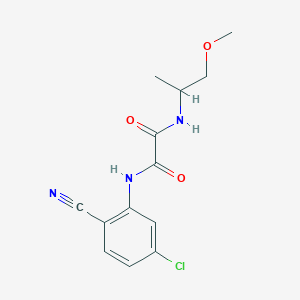

![4-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2468808.png)

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468810.png)

![3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2468814.png)

![N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2468818.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2468819.png)